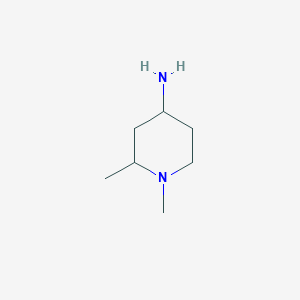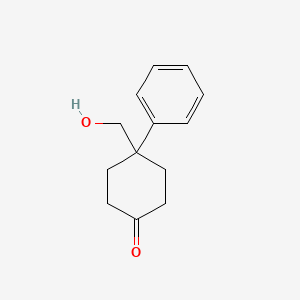
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Descripción general
Descripción
The compound "4-(Hydroxymethyl)-4-phenylcyclohexan-1-one" is a cyclohexanone derivative with a hydroxymethyl group and a phenyl group attached to the cyclohexanone ring. This structure is related to various compounds that have been studied for their chemical and biological activities, such as antibacterial properties and potential as anti-ulcer agents .
Synthesis Analysis
The synthesis of related cyclohexanone derivatives often involves multi-step reactions, including Michael-Aldol condensation, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Another example includes the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde, which involves photochemical and acid-catalyzed rearrangements .
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the molecular and crystal structures of cyclohexanone derivatives. For instance, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, shows a rigid bent-rod-like conformation with a planar carbonyl group connecting the aminomethylcyclohexyl moiety and the phenylpropionic acid moiety . Similarly, the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound have been determined, revealing an asymmetric chair conformation of the cyclohexanone ring .
Chemical Reactions Analysis
Cyclohexanone derivatives undergo various chemical reactions, including photochemical and acid-catalyzed rearrangements, as well as cycloaddition reactions. For example, the photochemical rearrangement of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one leads to different types of photorearrangement products . Additionally, the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate produces 4-hydroxymethyl-2-cyclohexen-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can be characterized using various spectroscopic and computational methods. Density functional theory (DFT) and molecular docking studies have been used to investigate the chemical reactivity and antibacterial activities of these compounds . Electrochemical and spectroscopic studies provide insights into the tautomeric equilibrium and electrochemical behavior of these molecules . The crystal structure analysis also reveals the conformational aspects and hydrogen bonding patterns within the crystal lattice .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one has been utilized in cycloaddition reactions. For instance, it has been involved in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to form 4-hydroxymethyl-2-cyclohexen-1-one. This demonstrates its role in synthesizing complex organic structures, particularly in the field of organic syntheses (Kozmin, He, & Rawal, 2003).
Synthesis and Conformational Studies
This compound has been used in the synthesis and conformational study of nucleosides. In a study, cyclohexane nucleosides with a 1,4-relationship between nucleoside base and hydroxymethyl moiety were synthesized using a conjugated addition reaction. This research helps in understanding the conformational aspects of these nucleosides, though it noted a lack of antiviral activity (Maurinsh et al., 1997).
Electrochemical and Spectroscopic Study
A detailed electrochemical and spectroscopic study of a derivative of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, namely 4-(phenyldiazenyl)-2-{[tris-(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one, was conducted. This study involved characterizing the compound using various techniques like FT-IR, NMR, and voltammetry, providing insights into its chemical behavior and properties (Çakır et al., 2005).
Antibacterial and Antifungal Properties
Research has explored the potential of functionally substituted cyclohexane derivatives, including those related to 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, as antimicrobial agents. A study demonstrated the synthesis of a novel cyclohexane tosyloxyimine derivative and evaluated its antibacterial and antifungal properties, showing efficacy against certain bacteria and fungi (Shoaib, 2019).
Radiolytic Oxidation Studies
In radiolytic oxidation studies, derivatives of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one have been identified as significant products. For instance, 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one was identified as a product in the radiolysis of aqueous solutions of p-cresol, helping in understanding the chemical reactions involved in radiolysis (Schuler et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(hydroxymethyl)-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDAAGLXLPQHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615414 | |
| Record name | 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |
CAS RN |
51510-01-1 | |
| Record name | 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-4-phenylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
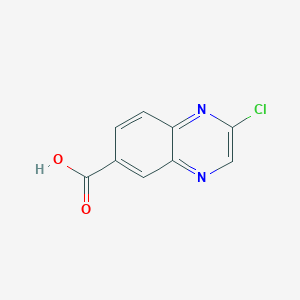
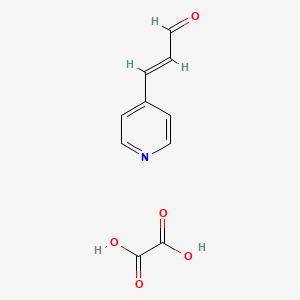
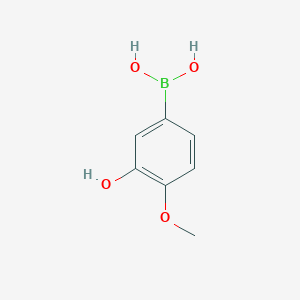

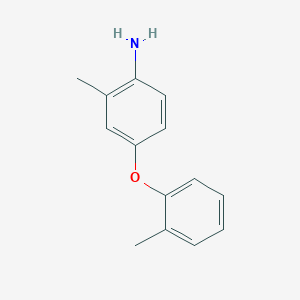

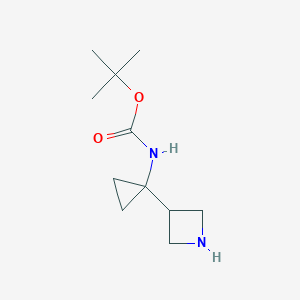
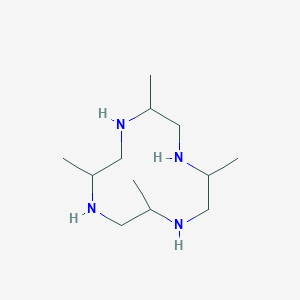
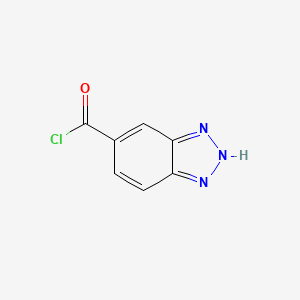
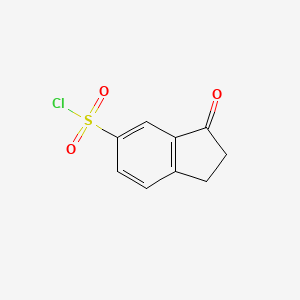
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
